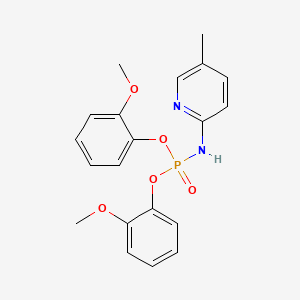
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as FMSPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMSPB is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various physiological and pathological processes.
Mecanismo De Acción
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide inhibits the activity of CK2 by binding to its catalytic subunit. This leads to the disruption of the enzyme's function, resulting in the inhibition of cell growth and proliferation. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been shown to have a significant impact on cellular processes. It inhibits cell growth and proliferation, induces apoptosis, and affects DNA repair mechanisms. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide is a valuable tool for studying the role of CK2 in various physiological and pathological processes. It is a potent and specific inhibitor of CK2, making it a valuable tool for investigating the function of this kinase. However, 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the efficacy and safety of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide in preclinical and clinical trials. Finally, research should focus on identifying other potential targets of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide and exploring its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide involves several steps, including the reaction of 4-fluoro-N-methylbenzamide with morpholine, followed by the addition of sulfonyl chloride and N-phenylbenzamide. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been extensively used in scientific research to study the role of protein kinase in various physiological and pathological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth, apoptosis, and DNA repair. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been used to investigate the role of CK2 in cancer, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
4-fluoro-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-20(15-5-3-2-4-6-15)18(22)14-7-8-16(19)17(13-14)26(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJLURQFCWMGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)
![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)
![ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)